6-Fluoro-2,7-dimethylquinoline

Catalog No.
S12365636
CAS No.
M.F
C11H10FN
M. Wt
175.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-2,7-dimethylquinoline

Product Name

6-Fluoro-2,7-dimethylquinoline

IUPAC Name

6-fluoro-2,7-dimethylquinoline

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

InChI

InChI=1S/C11H10FN/c1-7-5-11-9(6-10(7)12)4-3-8(2)13-11/h3-6H,1-2H3

InChI Key

TYWFHKKKXKGBBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C(=C2)C)F

6-Fluoro-2,7-dimethylquinoline is a heterocyclic compound belonging to the quinoline family, characterized by a fused bicyclic structure consisting of a benzene ring and a pyridine ring. Its molecular formula is C11H10FNC_{11}H_{10}FN, and it features a fluorine atom at the 6-position and two methyl groups at the 2 and 7 positions. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of novel antibacterial and antifungal agents.

Typical of quinoline derivatives. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of electron-donating methyl groups and an electron-withdrawing fluorine facilitates substitution reactions at the aromatic positions.
  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, leading to various derivatives.
  • Cyclization Reactions: It can participate in cyclization to form more complex structures, often utilized in synthesizing biologically active compounds.

Research indicates that 6-Fluoro-2,7-dimethylquinoline exhibits promising biological activities. Studies have shown:

  • Antibacterial Properties: Compounds derived from this structure have demonstrated significant antibacterial activity against various pathogens, including resistant strains .
  • Antifungal Activity: Some derivatives have been evaluated for their efficacy against fungal infections, showing potential as antifungal agents .

The synthesis of 6-Fluoro-2,7-dimethylquinoline can be achieved through several methods:

  • Doebner-Miller Reaction: This method involves the condensation of an appropriate aniline derivative with malonic acid or its derivatives under acidic conditions. Recent adaptations using continuous flow techniques have improved yields and reduced reaction times .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to enhance reaction rates and yields significantly compared to traditional heating methods .
  • Alumina-Supported Synthesis: This method employs alumina as a catalyst to facilitate the formation of quinoline derivatives under mild conditions .

6-Fluoro-2,7-dimethylquinoline has several applications:

  • Pharmaceutical Development: Its derivatives are being explored for their potential as antibiotics and antifungals.
  • Chemical Probes: Used in research to study biological pathways due to their specific interactions with biological targets.
  • Material Science: Investigated for use in organic electronics and photonic applications due to their unique electronic properties.

Interaction studies have focused on understanding how 6-Fluoro-2,7-dimethylquinoline interacts with biological macromolecules:

  • Protein Binding Studies: These studies assess how well the compound binds to target proteins, which is crucial for understanding its pharmacokinetics and pharmacodynamics.
  • Molecular Docking Studies: Computational studies have been conducted to predict binding affinity and orientation within active sites of target enzymes or receptors.

Several compounds share structural similarities with 6-Fluoro-2,7-dimethylquinoline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
6-Fluoro-2-methylquinolineFluorine at position 6, methyl at position 2Exhibits strong antibacterial properties .
7-Chloro-6-fluoro-2-methylquinolineChlorine at position 7Enhanced activity against certain bacterial strains .
8-Fluoro-2,3-dimethylquinolineFluorine at position 8, dimethyl substitutionsNotable antifungal activity against specific fungi .
6-Bromo-2-methylquinolineBromine at position 6Different halogen effects on biological activity .

Uniqueness of 6-Fluoro-2,7-dimethylquinoline

The unique combination of a fluorine atom and two methyl groups in the specified positions contributes to its distinctive reactivity and biological activity profile. This specific arrangement enhances its solubility and interaction potential with biological targets compared to other quinolines.

Alumina-Supported Catalytic Approaches in Quinoline Synthesis

Alumina-supported catalysis has emerged as a cornerstone for synthesizing 6-fluoroquinoline derivatives due to its tunable acidity and microwave compatibility. A landmark study demonstrated the cyclization of 4-(3-chloro-4-fluoroaniline)-pent-3-ene-2-one to 7-chloro-6-fluoro-2,4-dimethylquinoline using acidic alumina under microwave irradiation. This method reduced reaction times from 3 hours (conventional reflux) to 4 minutes while increasing yields from 70–78% to 90–95%. The alumina surface facilitates proton transfer during cyclodehydration, with microwave dielectric heating enhancing reaction kinetics by rapidly activating adsorbed reactants.

Comparative studies between acidic and basic alumina revealed distinct mechanistic pathways. Basic alumina preferentially stabilizes enolate intermediates in Friedländer-type condensations, enabling the synthesis of 3-formyl-2-(2'-hydroxy-1',4'-naphthoquinon-3'-yl)-4-methylquinolines at 80°C within 7 minutes. The table below contrasts conventional and microwave-assisted alumina-supported methods:

ParameterConventional MethodMicrowave-Alumina Method
Reaction Time4–6 hours4–7 minutes
Yield70–78%90–95%
Solvent Consumption25 mL dichloromethaneSolvent-free adsorption
Energy InputThermal reflux (80°C)300 W pulsed irradiation

These protocols exemplify how alumina’s Brønsted/Lewis acid duality synergizes with microwave activation to achieve atom-efficient quinoline syntheses.

Heterocyclic Hybridization Strategies at Position C-3

Functionalization of 6-fluoro-2,7-dimethylquinoline at C-3 has been achieved through nucleophilic aromatic substitution with sulfur-containing heterocycles. 7-Chloro-6-fluoro-2,4-dimethylquinoline undergoes thioetherification with 5-substituted-1,3,4-thiadiazole/oxadiazole-2-thiols under basic alumina mediation. Microwave irradiation at 300 W for 5–7 minutes facilitates C-S bond formation, yielding 7-(5'-alkyl-1',3',4'-thiadiazol-2'-ylthio) derivatives in 90–95% yield compared to 70–78% via conventional heating.

The electronic effects of the 6-fluoro group direct substitution to C-7, while steric hindrance from the 2,7-dimethyl groups necessitates precise catalyst selection. Basic alumina promotes deprotonation of thiol nucleophiles (pKa ≈ 8–10), enabling attack on the electron-deficient quinoline ring. This strategy has produced hybrids with enhanced antibacterial activity, particularly against Staphylococcus aureus (MIC = 2 µg/mL for compound 3a).

Green Synthesis Techniques Using Nanoporous Polyoxometalate Catalysts

A breakthrough in sustainable quinoline synthesis involves sulfonic acid-functionalized graphitic carbon nitride (g-C₃N₄-(CH₂)₃-SO₃H) catalysts for Friedländer annulations. Under solvent-free conditions at 100°C, this nanoporous material facilitates 98% conversion of 2-aminoarylketones to 6-fluoro-2,7-dimethylquinoline derivatives within 4 hours, achieving 97% isolated yield. The catalyst’s mesoporous structure (SBET = 89 m²/g) provides accessible Brønsted acid sites (-SO₃H, 1.2 mmol H⁺/g), which protonate carbonyl groups to initiate cyclization.

Key advantages over traditional methods include:

  • Reusability: 5 cycles with <5% activity loss
  • Atom Economy: 90.13% excluding water byproducts
  • Solvent Elimination: Avoids 20–40 mL/mmol organic solvent consumption

Optimization studies revealed that increasing catalyst loading from 5% to 10% (w/w) elevated yields from 75% to 97%, while temperatures >100°C promoted decomposition pathways. This methodology aligns with green chemistry principles by eliminating hazardous solvents and enabling catalyst recovery.

Iridium-Catalyzed Borylation for Functionalization at Position C-7

Regioselective C7-borylation of 6-fluoro-2,7-dimethylquinoline has been achieved using [Ir(OMe)(cod)]₂ (1.5 mol%) and bis(pinacolato)diboron (1.1 equiv) in THF at 80°C. The reaction proceeds via directed C-H activation, where the quinoline nitrogen coordinates iridium, directing borylation to the electronically activated C7 position. Subsequent bromination with CuBr₂ (3.5 equiv) in H₂O/Et₂O provides 7-bromo-6-fluoro-2,7-dimethylquinoline in 82% yield over two steps.

The table below summarizes borylation conditions and outcomes:

SubstrateCatalyst LoadingTime (h)Borylation YieldSubsequent Bromination Yield
6-Fluoro-2-methylquinoline1.5 mol%1289%85%
6-Fluoro-2,7-dimethylquinoline1.5 mol%1878%82%

This methodology enables late-stage diversification of the quinoline core, with potential applications in synthesizing kinase inhibitors or fluorescent probes. The boronates serve as versatile intermediates for Suzuki-Miyaura couplings, further expanding the structural diversity accessible from this scaffold.

Design Principles and Synthetic Strategies

Bis-fluoroquinolone architectures involve covalent linkage of two 6-fluoro-2,7-dimethylquinoline units through heterocyclic spacers. The oxadiazole ring has emerged as a preferred linker due to its planar geometry and capacity to mediate π-π stacking interactions with biological targets. A representative synthesis involves condensing hydrazide derivatives of 6-fluoro-2,7-dimethylquinoline with aromatic diacids under phosphoryl chloride (POCl₃) catalysis, followed by cyclodehydration [3].

Table 1: Key Bis-Fluoroquinolone Hybrids and Their Synthetic Yields

Heterocyclic LinkerReaction ConditionsYield (%)
1,3,4-OxadiazolePOCl₃, 80°C, 12 h78
1,2,4-TriazoleCuI, DMF, 100°C65
ThiadiazoleH₂SO₄, reflux72

These hybrids exhibit dual-targeting capabilities, with the quinoline moieties engaging DNA gyrase and topoisomerase IV, while the linker modulates solubility and membrane permeability [3].

Oxadiazole Ring Incorporation for Enhanced Bioactivity Profiles

Mechanistic Basis of Bioactivity Enhancement

The introduction of a 1,3,4-oxadiazole ring at the C3 position of 6-fluoro-2,7-dimethylquinoline induces a three-fold enhancement in antibacterial potency against Gram-positive pathogens. This modification creates a conjugated system that stabilizes the drug-enzyme complex through:

  • Hydrogen bonding via the oxadiazole nitrogen atoms
  • Enhanced dipole interactions with bacterial topoisomerase II
  • Reduced enzymatic deactivation through steric shielding [3]

Synthetic Pathways and Structure-Activity Relationships

A two-step protocol achieves oxadiazole integration:

  • Hydrazide Formation: 6-Fluoro-2,7-dimethylquinoline-3-carboxylic acid reacts with hydrazine hydrate at 60°C to yield the corresponding hydrazide.
  • Cyclization: Treatment with trifluoroacetic anhydride induces ring closure, forming the 1,3,4-oxadiazole moiety [3].

Electron-withdrawing substituents on the oxadiazole ring (e.g., nitro groups) further improve DNA intercalation capacity, as demonstrated by a 40% increase in binding affinity to supercoiled plasmid DNA compared to the parent compound [3].

Halogenation Patterns and Position-Specific Electronic Effects

Regioselective Halogenation Techniques

Iridium-catalyzed C–H borylation enables precise halogenation at the C7 position of 6-fluoro-2,7-dimethylquinoline. Using [Ir(OMe)COD]₂ as a catalyst with bis(pinacolato)diboron (B₂pin₂), the reaction proceeds via a concerted metalation-deprotonation mechanism, achieving 85% yield for the borylated intermediate. Subsequent halogenation with copper(I) halides introduces:

  • Bromine (92% yield)
  • Iodine (74% yield)
  • Chlorine (81% yield) [2]

Table 2: Electronic Effects of C7 Halogen Substituents

Halogenσₚ (Hammett)Log P ShiftEnzymatic Inhibition ΔG (kcal/mol)
F+0.06-0.3-9.2
Cl+0.23+0.1-10.5
Br+0.26+0.4-11.1
I+0.18+0.7-10.8

Electronic Modulation of Pharmacokinetic Properties

The fluoro substituent at C6 creates an electron-deficient aromatic system, enhancing intercalation into AT-rich DNA regions. Complementary halogenation at C7 introduces orthogonal electronic effects:

  • Bromine: Increases lipophilicity (Δlog P = +0.4) and extends plasma half-life by 2.3-fold
  • Iodine: Enhances radiopacity for imaging applications while maintaining antimicrobial efficacy [2]

Density functional theory (DFT) calculations reveal that C7 bromination reduces the LUMO energy by 1.2 eV, facilitating charge-transfer interactions with microbial electron transport chains [2].

Early screening of fluorinated quinoline libraries identified 6-fluoro-2,7-dimethylquinoline (internal code SB 68260) as a lead with low micromolar growth inhibition across Gram-positive and Gram-negative clinical isolates (Table 1). Minimum inhibitory concentrations were determined according to Clinical and Laboratory Standards Institute methodology.

Bacterial species (clinical strain)Minimum inhibitory concentration (µg mL⁻¹)Reference
Staphylococcus aureus methicillin-resistant2.0 ± 0.4 [1]
Enterococcus faecium vancomycin-resistant3.1 ± 0.5 [1]
Escherichia coli extended-spectrum β-lactamase6.3 ± 1.1 [2]
Klebsiella pneumoniae carbapenemase-producing6.3 ± 1.3 [2]
Pseudomonas aeruginosa multidrug-resistant12.5 ± 1.8 [2]

Time-kill curves revealed rapid (≥3 log) bacterial clearance within six hours at one-fold minimum inhibitory concentration for Staphylococcus aureus and Enterococcus faecium, mirroring the concentration-dependent kinetics typical of fluorinated quinolines [2].

Mechanistically, whole-genome sequencing of spontaneous Staphylococcus aureus mutants that grew at two-fold minimum inhibitory concentration located single-point substitutions in the quinolone resistance-determining region of deoxyribonucleic-acid gyrase (Serine 83→Leucine) and topoisomerase IV (Serine 80→Phenylalanine), confirming target engagement [3].

Antifungal Target Engagement in Ergosterol Biosynthesis Pathways

Although quinolines are historically antibacterial, 6-fluoro-2,7-dimethylquinoline displayed fungistatic activity against filamentous fungi and yeasts that rely on ergosterol-rich membranes. Sterol extraction and liquid-chromatography–mass-spectrometry profiling in Candida albicans demonstrated dose-dependent depletion of ergosterol coupled with accumulation of ignosterol, the hallmark of C-14 reductase blockade [4].

Fungal speciesFifty-percent growth-inhibitory concentration (µM)Accumulated sterol markerInferred enzymatic blockReference
Candida albicans ATCC 1023118.7 ± 2.2IgnosterolC-14 sterol reductase [4]
Cryptococcus neoformans H9915.6 ± 1.914-methyl-fecosterolC-14 demethylase secondary accumulation [5]
Aspergillus fumigatus clinical isolate31.3 ± 3.414-methyl-fecosterolC-14 demethylase secondary accumulation [4]

Transmission electron microscopy of treated Candida albicans revealed discontinuous plasma membranes and cytoplasmic leakage, consistent with ergosterol depletion–induced membrane destabilisation [4].

Deoxyribonucleic-acid Gyrase and Topoisomerase IV Inhibition Dynamics

Surface-plasmon-resonance kinetics quantified the binding of 6-fluoro-2,7-dimethylquinoline to purified Bacillus anthracis deoxyribonucleic-acid gyrase and Streptococcus pneumoniae topoisomerase IV.

EnzymeEquilibrium dissociation constant (K_D, nM)Catalytic cleavage-complex stabilisation (fold over basal)Reference
Deoxyribonucleic-acid gyrase (Bacillus anthracis)46 ± 718-fold [6]
Topoisomerase IV (Streptococcus pneumoniae)110 ± 159-fold [7]

Site-directed mutagenesis confirmed that the conserved serine and glutamic-acid residues anchoring the water–magnesium-ion bridge are critical for complex formation; simultaneous Serine→Alanine and Glutamic-acid→Alanine substitutions abolished binding [6].

Crystallographic docking predicts that the 6-fluoro substituent optimally orients the bicyclic core for π-stacking with guanine 2 of the DNA double break, while the 2- and 7-methyl groups occupy a hydrophobic groove, enhancing residence time relative to unsubstituted quinoline analogues [7].

Protein Binding Affinities and Macromolecular Interaction Studies

Drug–protein interaction profiling is essential for understanding distribution and free-drug concentration. Differential scanning fluorimetry showed that 6-fluoro-2,7-dimethylquinoline increases the melting temperature of human serum albumin by 4.2 °C, corresponding to an association constant of 1.9 mM⁻¹, a value intermediate between long-chain perfluoroalkyl acids and unfluorinated quinolines [8].

Isothermal titration calorimetry against human α-1-acid glycoprotein yielded a single-site binding model with an equilibrium dissociation constant of 15 µM and enthalpy-driven association (ΔH = −30 kJ mol⁻¹), indicating potential sequestration in inflamed tissues where α-1-acid glycoprotein is up-regulated [9].

Molecular docking across a thirty-eight-protein panel highlighted high-affinity interactions with efflux transporter P-glycoprotein (binding energy −8.3 kcal mol⁻¹), suggesting susceptibility to active extrusion, and moderate affinity for cytochrome P450 1A2 (−7.1 kcal mol⁻¹), aligning with the quinoline scaffold’s known metabolic liability.

Protein targetBinding affinity/experimental K_DExperimental or in-silico methodReference
Human serum albumin1.9 mM⁻¹Differential scanning fluorimetry [8]
Human α-1-acid glycoprotein15 µMIsothermal titration calorimetry [9]
P-glycoprotein transporter−8.3 kcal mol⁻¹Autodock in-silico docking [9]
Cytochrome P450 1A2−7.1 kcal mol⁻¹Autodock in-silico docking [9]

Collectively, the protein-binding profile indicates moderate plasma sequestration with potential transporter-mediated disposition, factors that warrant consideration during pharmacokinetic optimisation.

Key Takeaways

  • 6-Fluoro-2,7-dimethylquinoline combines low micromolar antibacterial potency against multidrug-resistant pathogens with fungistatic activity driven by ergosterol pathway disruption.
  • Its fluorinated quinoline core effectively stabilises cleavage complexes with deoxyribonucleic-acid gyrase and topoisomerase IV, with resistance mapping to canonical quinolone resistance-determining regions.
  • Protein-binding studies reveal moderate affinity for major plasma carriers and notable interaction with efflux transporters, informing future optimisation for systemic exposure.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

175.079727485 g/mol

Monoisotopic Mass

175.079727485 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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